molecular formula C21H22N4O3 B11198576 4-(benzo[d][1,3]dioxol-5-ylamino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide

4-(benzo[d][1,3]dioxol-5-ylamino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide

Cat. No.: B11198576
M. Wt: 378.4 g/mol
InChI Key: CYYQIUWJCFXSQW-UHFFFAOYSA-N
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Description

4-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-N,N-DIETHYL-7-METHYL-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE is a complex organic compound that features a unique structure combining a benzodioxole moiety with a naphthyridine core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-N,N-DIETHYL-7-METHYL-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxole moiety, which is then coupled with the naphthyridine core through a series of reactions including amination and carboxylation. Common reagents used in these reactions include palladium catalysts, sodium hydroxide, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-N,N-DIETHYL-7-METHYL-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-N,N-DIETHYL-7-METHYL-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-N,N-DIETHYL-7-METHYL-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-N,N-DIETHYL-7-METHYL-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE is unique due to its combination of the benzodioxole and naphthyridine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C21H22N4O3

Molecular Weight

378.4 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-ylamino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide

InChI

InChI=1S/C21H22N4O3/c1-4-25(5-2)21(26)16-11-22-20-15(8-6-13(3)23-20)19(16)24-14-7-9-17-18(10-14)28-12-27-17/h6-11H,4-5,12H2,1-3H3,(H,22,23,24)

InChI Key

CYYQIUWJCFXSQW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC4=C(C=C3)OCO4)C=CC(=N2)C

Origin of Product

United States

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